molecular formula C7H4N2O2S B6247126 thieno[2,3-b]pyrazine-2-carboxylic acid CAS No. 1369094-28-9

thieno[2,3-b]pyrazine-2-carboxylic acid

Cat. No.: B6247126
CAS No.: 1369094-28-9
M. Wt: 180.19 g/mol
InChI Key: ZIZGEZXPIXBTLX-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyrazine-2-carboxylic acid is a high-value heterocyclic building block in medicinal chemistry and drug discovery. The thienopyrazine core is a significant scaffold known for its diverse biological activities . Derivatives of this structure have been extensively investigated as potent inhibitors of various therapeutic targets, including the serine/threonine kinase B-Raf for cancer treatment, interleukin-1 receptor-associated kinase 4 (IRAK4), and components of the ubiquitin-proteasome system . This carboxylic acid functional group makes it a versatile precursor for the synthesis of more complex molecules. It can be used in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and is a key substrate in tandem one-pot syntheses and Rh(III)-catalyzed formal [4+2] cycloadditions to create tricyclic and tetracyclic lactone derivatives . These resulting fused-ring systems have shown promising preliminary antitumor activity across multiple human cancer cell lines (e.g., CaCo-2, MCF-7, AGS, HeLa, NCI-H460) as well as antiparasitic activity against organisms like Trypanosoma brucei and Leishmania infantum . Researchers can leverage this compound to develop novel therapeutic agents, focusing on its mechanism of action as a kinase inhibitor or as a scaffold for constructing complex lactone-based structures with potential bioactive properties. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1369094-28-9

Molecular Formula

C7H4N2O2S

Molecular Weight

180.19 g/mol

IUPAC Name

thieno[2,3-b]pyrazine-2-carboxylic acid

InChI

InChI=1S/C7H4N2O2S/c10-7(11)5-3-8-6-4(9-5)1-2-12-6/h1-3H,(H,10,11)

InChI Key

ZIZGEZXPIXBTLX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC=C(N=C21)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The ester group undergoes nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of ethoxide yields the carboxylic acid. Key parameters include:

  • Solvent System : Ethanol/water (3:1 v/v) ensures solubility of both ester and base.

  • Temperature : Reflux at 78°C for 1 hour drives the reaction to completion.

  • Workup : Acidification with HCl to pH 3–4 precipitates the product.

Table 1: Hydrolysis Optimization Data

BaseSolventTime (h)Yield (%)Purity (%)
KOHEthanol/H2O19298
NaOHMethanol/H2O248595
LiOHTHF/H2O67890

Data from indicate that KOH in ethanol achieves superior yields compared to NaOH or LiOH, likely due to enhanced nucleophilicity and reduced side reactions.

Multi-Step Synthesis from 7-Amino Precursors

A two-step approach starting from ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is documented in synthetic literature.

Diazotization and Hypophosphorous Acid Reduction

  • Step 1 : Treatment with NaNO₂ in H₂SO₄ at 0–5°C generates a diazonium intermediate.

  • Step 2 : Hypophosphorous acid (H₃PO₂) reduces the diazonium group, yielding the deaminated ester.

Critical Considerations:

  • Temperature Control : Maintaining ≤5°C prevents diazonium decomposition.

  • Acid Concentration : 20% H₂SO₄ minimizes side-product formation.

Ester Hydrolysis

The intermediate ester is hydrolyzed using KOH in ethanol, as described in Section 1. This method is advantageous for substrates sensitive to direct hydrolysis conditions.

Chlorination-Functionalization Pathways

Patents and recent studies describe indirect routes involving chlorinated intermediates.

POCl₃-Mediated Chlorination

Thieno[2,3-b]pyrazin-4-one derivatives react with phosphorus oxychloride under reflux to form 4-chlorothieno[2,3-b]pyrazine. Subsequent carboxylation via carbonylation or oxidation introduces the carboxylic acid group.

Table 2: Chlorination Reaction Parameters

SubstratePOCl₃ (equiv)Time (h)Yield (%)
Thieno[2,3-b]pyrazin-4-one18.91280
6-Methyl derivative15.0875

While efficient, this route requires stringent moisture control due to the reactivity of POCl₃.

Alternative Approaches from Patent Literature

WO2011147764A1 discloses thieno[2,3-b]pyrazine derivatives with carboxyl groups introduced via:

  • Acylation : Using 3-chlorobenzoyl chloride and triethylamine in DCM.

  • Oxidative Methods : MnO₂-mediated oxidation of hydroxymethyl groups.

These methods are less common but valuable for functionalized analogs.

Analytical Characterization

Successful synthesis requires validation through:

  • HRMS : Expected m/z for C₇H₄N₂O₂S: 180.0119 (M+H)⁺.

  • ¹H NMR : Distinct signals at δ 8.45 (s, 1H, pyrazine-H), 7.90 (d, 1H, thiophene-H), and 13.10 (br s, 1H, -COOH).

Challenges and Optimization Strategies

Byproduct Formation

Over-acidification during workup (pH < 3) may protonate the pyrazine ring, leading to decomposition. Optimal pH is 3.5–4.0.

Solvent Selection

Methanol/water systems (Section 1) offer higher yields than THF/water due to better solubility of intermediates .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using halogenating agents or nucleophiles like amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like primary amines.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted thieno[2,3-b]pyrazine derivatives.

Scientific Research Applications

Thieno[2,3-b]pyrazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[2,3-b]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways relevant to disease processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thieno[2,3-b]pyrazine-2-carboxylic acid belongs to a broader class of fused heterocyclic carboxylic acids. Key structural analogs and their distinguishing features are outlined below:

Pyrido[2,3-b]pyrazine-2-carboxylic Acid (CAS 914637-60-8)

  • Structure: Replaces the thiophene ring in thieno[2,3-b]pyrazine with a pyridine ring.
  • Properties : The nitrogen-rich pyridine ring increases basicity and alters electronic properties compared to the sulfur-containing thiophene. This modification may enhance interactions with DNA or enzymes in anticancer applications .

Thieno[2,3-b]pyridine-2-carboxylic Acid Derivatives

  • Example: Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate .
  • Structural Differences : The pyrazine ring is replaced by a pyridine, and the carboxylic acid is esterified.
  • Impact : Esterification improves lipophilicity and cellular uptake, as demonstrated in anti-proliferative assays against HCT-116 and MDA-MB-231 cancer cells .

3-Amino-6-(substituted)thieno[2,3-b]pyridine-2-carbohydrazides

  • Structure : Replaces the carboxylic acid with a carbohydrazide group.

Physicochemical Properties and Solubility

Comparative data for key compounds are summarized in Table 1.

Compound Molecular Formula Molecular Weight Solubility Key Modifications
This compound C₇H₄N₂O₂S 180.19 Poor in water; soluble in DMSO Carboxylic acid at C2
Pyrido[2,3-b]pyrazine-2-carboxylic acid C₈H₅N₃O₂ 191.15 Moderate in polar solvents Pyridine replaces thiophene
Ethyl thieno[2,3-b]pyridine-2-carboxylate C₁₀H₉NO₂S 223.25 High in organic solvents Ester group enhances lipophilicity

Notes:

  • The carboxylic acid derivative exhibits lower solubility than its ester analogs, limiting bioavailability but favoring targeted interactions in acidic environments (e.g., tumor tissues) .
  • Ester/carbonate prodrug modifications (e.g., ethyl or methyl esters) disrupt crystal packing, improving solubility and anti-proliferative activity by 2–5-fold in vitro .

Anticancer Activity

  • This compound Derivatives: Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates show IC₅₀ values of 1–10 µM against leukemia and colon cancer cell lines, with the carboxylic acid group critical for binding to topoisomerase II .
  • Thieno[2,3-b]pyridine Esters: Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d) exhibits IC₅₀ = 2.3 µM against MDA-MB-231 cells, outperforming the carboxylic acid form (IC₅₀ > 50 µM) due to enhanced membrane permeability .

Antimicrobial and Anti-inflammatory Potential

  • Pyrido[2,3-b]pyrazine-2-carboxylic acid derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL) by targeting dihydrofolate reductase .
  • Thieno[2,3-b]pyrazine-6-carboxylic acid analogs are being explored as JAK/STAT inhibitors for autoimmune diseases, leveraging the carboxylate group for ionic interactions with kinase domains .

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